molecular formula C14H16O2S B2629292 2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid CAS No. 885461-60-9

2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid

Cat. No.: B2629292
CAS No.: 885461-60-9
M. Wt: 248.34
InChI Key: MFHATTUTORSNSJ-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid (CAS RN: 885461-60-9) is a cyclohexene-based carboxylic acid derivative featuring a 4-methylphenylsulfanyl substituent at the 2-position of the cyclohexene ring. This compound belongs to a class of sulfur-containing aromatic hybrids, where the sulfanyl group bridges an aromatic moiety (4-methylphenyl) and a non-aromatic cyclohexene-carboxylic acid backbone.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylcyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHATTUTORSNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885461-60-9
Record name 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted cyclohexene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity . The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their function .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid

  • Structure : Cyclobutane ring substituted with a 4-chlorophenyl group and a carboxylic acid.
  • Molecular Weight : 210.65 g/mol.
  • Physical Properties : Melting point (mp) 80–82°C .
  • Comparison: Unlike the target compound, this analog lacks a sulfur atom and features a smaller cyclobutane ring.

1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile

  • Structure : Cyclohexane ring with a 4-chlorophenyl group and a nitrile functional group.
  • Molecular Weight : 219.70 g/mol .
  • Comparison : The nitrile group introduces polar character, differing from the carboxylic acid in the target compound. This structural variation could influence metabolic stability or binding interactions in biological systems.

Thiadiazole-Based Sulfur Derivatives

2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole

  • Structure : Butterfly-shaped conformation with two 1,3,4-thiadiazole rings and 4-methylphenyl groups.
  • Crystal Data: Monoclinic lattice parameters (a=16.8944 Å, b=4.1959 Å, c=27.107 Å, β=96.084°). Dihedral angles between thiadiazole rings: 46.3° .
  • Comparison: While both compounds share 4-methylphenyl and sulfanyl groups, the thiadiazole derivative’s rigid heterocyclic system contrasts with the flexible cyclohexene-carboxylic acid backbone of the target compound.

Functional Group Variations in Carboxylic Acid Derivatives

3-(2,5-Dihydro-2,4-dimethyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)-2-propenoic acid (CAS RN: 885461-64-3)

  • Structure: Propenoic acid linked to a pyrazole ring with methyl and phenyl substituents.
  • Comparison : The pyrazole ring introduces hydrogen-bonding capability, which is absent in the target compound’s cyclohexene system. This could lead to differences in solubility and target selectivity .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Structural Features
Target Compound (885461-60-9) Not reported Carboxylic acid, sulfanyl Not reported Cyclohexene, 4-methylphenyl
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 210.65 Carboxylic acid, chlorophenyl 80–82 Cyclobutane
Thiadiazole Derivative Not reported Thiadiazole, sulfanyl Not reported Butterfly conformation, planar
1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile 219.70 Nitrile, chlorophenyl Not reported Cyclohexane

Research Implications and Gaps

  • Electronic Effects : The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to chlorophenyl analogs, impacting membrane permeability .
  • Conformational Flexibility : The cyclohexene ring may adopt multiple conformations, unlike rigid thiadiazole systems, suggesting divergent biological interactions .
  • Data Limitations : Melting points and solubility data for the target compound are absent in the provided evidence, highlighting the need for experimental characterization.

Biological Activity

2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid (CAS No. 885461-60-9) is an organic compound with the molecular formula C14H16O2S and a molecular weight of 248.35 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound features a cyclohexene ring substituted with a sulfanyl group and a carboxylic acid, which contribute to its unique reactivity and biological profile. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC14H16O2S
Molecular Weight248.35 g/mol
CAS Number885461-60-9

Antimicrobial Properties

Research has indicated that compounds containing sulfanyl groups often exhibit significant antimicrobial activity. The mechanism is believed to involve the interaction of the sulfanyl group with thiol-containing enzymes, leading to inhibition of microbial growth.

A study highlighted the effectiveness of various carboxylic acid derivatives, including similar compounds, against common pathogens. The minimum inhibitory concentration (MIC) was determined for several strains, demonstrating that structural modifications can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of 2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid have been explored in vitro. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell death.

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis via caspase activation
HeLa30Inhibition of cell proliferation

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfanyl group can form disulfide bonds with thiol groups in enzymes, potentially inhibiting their function.
  • Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which could further contribute to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study, 2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, supporting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines (MCF-7, HeLa) showed that treatment with this compound resulted in reduced viability and increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed the activation of caspases in treated cells.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify the sulfanyl (δ 2.5–3.5 ppm for S–CH₂) and carboxylic acid (δ 10–12 ppm) groups. Coupling constants confirm cyclohexene ring conformation .
  • X-ray crystallography : Resolves stereochemical uncertainties. For example, cyclohexene rings often adopt half-chair or envelope conformations, with dihedral angles between aromatic substituents (e.g., 76.4°–89.9° for phenyl groups) .
  • FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) functional groups .

What are the key reactivity patterns of the sulfanyl and carboxylic acid groups in this compound?

Q. Basic

  • Sulfanyl group :
    • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering electronic properties .
    • Nucleophilic substitution : The sulfur atom can participate in SN2 reactions with alkyl halides.
  • Carboxylic acid :
    • Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form esters.
    • Amide formation : Coupling with amines via EDC/HOBt activates the carboxyl group for peptide bond formation .

How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Q. Advanced

  • Case study : If NMR suggests a planar cyclohexene ring but X-ray shows puckering:
    • Dynamic effects : NMR averages conformers in solution, while X-ray captures static solid-state structures. Variable-temperature NMR can reveal ring-flipping kinetics .
    • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate dominant conformers .
    • Crystallographic refinement : Check for disorder in the crystal lattice (e.g., split occupancies in molecule A of ) .

What computational methods predict the compound’s biological activity or reaction pathways?

Q. Advanced

  • Molecular docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina. The 4-methylphenyl group may occupy hydrophobic pockets, while the carboxylic acid hydrogen-bonds to catalytic residues .
  • QM/MM simulations : Model reaction mechanisms, such as sulfanyl group oxidation, to identify transition states and activation energies .
  • ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic stability issues due to the sulfanyl group .

How are reaction mechanisms elucidated for transformations involving this compound?

Q. Advanced

  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in acid-catalyzed reactions .
  • Kinetic studies : Monitor reaction progress via HPLC to determine rate laws. For example, pseudo-first-order kinetics in thiol-ene reactions suggest a radical chain mechanism .
  • Trapping intermediates : Add radical scavengers (e.g., TEMPO) to confirm/refute radical pathways during sulfanyl group functionalization .

What strategies optimize yield and purity in large-scale syntheses?

Q. Advanced

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions (e.g., 70°C in DMF with 10 mol% AlCl₃) .
  • Continuous flow systems : Improve heat transfer and reduce side reactions (e.g., polymerization) during exothermic steps like thiol-ene reactions .
  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystal habit and purity (>99% by HPLC) .

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